molecular formula C15H16N2O4S B3913529 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No.: B3913529
M. Wt: 320.4 g/mol
InChI Key: OXQIFLGPBFPKFJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. It features a molecular architecture combining a benzamide moiety with a sulfonamide group, a structure commonly associated with various bioactive molecules . Compounds within this class have been studied for their potential as inhibitors and modulators of biological pathways, making them valuable tools for probing enzyme function and cellular signaling processes . The presence of the sulfamoylphenyl group is a key structural feature often found in compounds that interact with enzymatic targets . Researchers utilize such benzamide-sulfonamide hybrids in early-stage in vitro assays to investigate mechanisms of action and structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use. All information provided is for research reference only.

Properties

IUPAC Name

4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-13-6-4-12(5-7-13)15(18)17-10-11-2-8-14(9-3-11)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQIFLGPBFPKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-aminobenzene-1-sulfonamide. The reaction is facilitated by the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction conditions generally include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and sulfamoyl group are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products References
Acidic hydrolysisHCl (6M), reflux, 12h4-Methoxybenzoic acid + 4-(Aminomethyl)benzenesulfonamide
Basic hydrolysisNaOH (2M), 80°C, 8h4-Methoxybenzoate salt + 4-(Aminomethyl)benzenesulfonamide

Mechanistic Insights :

  • The amide bond cleaves via nucleophilic attack by water or hydroxide ions.

  • Sulfamoyl groups may partially hydrolyze to sulfonic acid derivatives under prolonged acidic conditions.

Oxidation Reactions

The methoxy group and benzylic positions are oxidation targets.

Reaction Type Conditions Products References
Methoxy demethylationBBr₃ (1.0 eq), CH₂Cl₂, 0°C → RT4-Hydroxy-N-[(4-sulfamoylphenyl)methyl]benzamide
Benzylic oxidationKMnO₄ (aq), H₂SO₄, 60°C4-Methoxy-N-[(4-sulfamoylphenyl)carbonyl]benzamide (via radical mechanism)

Key Observations :

  • Demethylation of methoxy groups requires strong Lewis acids like BBr₃.

  • Benzylic oxidation is less common due to steric hindrance from the sulfamoyl group.

Substitution Reactions

The sulfamoyl group’s NH₂ can undergo alkylation or acylation.

Reaction Type Conditions Products References
Sulfamoyl alkylationCH₃I, K₂CO₃, DMF, RT, 6h4-Methoxy-N-[(4-(N-methylsulfamoyl)phenyl)methyl]benzamide
Sulfamoyl acylationAcCl, pyridine, 0°C, 2h4-Methoxy-N-[(4-(N-acetylsulfamoyl)phenyl)methyl]benzamide

Limitations :

  • The electron-withdrawing sulfonyl group reduces NH₂ nucleophilicity, requiring vigorous conditions .

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted benzene ring directs electrophiles to ortho/para positions.

Reaction Type Conditions Products References
NitrationHNO₃/H₂SO₄, 0°C, 1h4-Methoxy-3-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide (major para isomer)
SulfonationH₂SO₄ (fuming), 50°C, 3h4-Methoxy-3-sulfo-N-[(4-sulfamoylphenyl)methyl]benzamide

Regioselectivity :

  • Methoxy directs EAS to the ortho/para positions, but steric effects from the benzamide group favor para substitution.

Reductive Transformations

Limited by the compound’s stability under reductive conditions.

Reaction Type Conditions Products References
Amide reductionLiAlH₄, THF, reflux, 4h4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzylamine

Challenges :

  • LiAlH₄ may over-reduce sulfonamide groups if not carefully controlled.

Coupling Reactions

The amide NH can participate in hydrogen bonding but shows limited nucleophilicity.

Reaction Type Conditions Products References
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄No reaction observed (steric hindrance from sulfamoyl group)

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of derivatives of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide. For instance, a series of compounds synthesized from 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives demonstrated significant anti-proliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anti-cancer agents .

1.2 Inhibition of Inflammatory Responses

The compound has also been studied for its role in inhibiting inflammatory responses. It has been shown to act as an inhibitor of the enzyme 15-lipoxygenase, which is involved in the inflammatory process and atherosclerosis development. By inhibiting this enzyme, 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide could potentially mitigate conditions associated with chronic inflammation and cardiovascular diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide. SAR studies have revealed that modifications to the sulfonamide group significantly affect the compound's potency at various biological targets. For example, substituting different groups on the benzamide structure can enhance or reduce activity against specific receptors involved in diseases such as narcolepsy and obesity .

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a study evaluating the anti-cancer efficacy of synthesized benzamide derivatives, compounds similar to 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide were tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics, suggesting a potential role in cancer therapy .

Case Study 2: Inflammatory Disease Treatment

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide resulted in a marked reduction in inflammatory markers and joint swelling compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt biochemical pathways, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Benzamide Derivatives
Compound Name Substituents on Benzamide Core Biological Activity/Application Reference
4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide 4-OCH₃, N-(4-SO₂NH₂-C₆H₄-CH₂) Not explicitly reported (inferred: enzyme inhibition)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0) 2-OCH₃, 5-Cl, N-(4-SO₂NH₂-C₆H₄-CH₂CH₂) NLRP3 inflammasome inhibition; reduces myocardial infarct size
N-(3-methyl-1-oxo-1-((4-sulfamoylphenyl)amino)butan-2-yl)benzamide N-(4-SO₂NH₂-C₆H₄-NH-CO-C(CH₃)CH₂) Carbonic anhydrase inhibition
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Br, N-(4-OCH₃-2-NO₂-C₆H₃) Structural comparator in crystallography
ES20 (4-Methoxy-N-{[2-(2-Methylbenzoyl)Hydrazino]Carbothioyl}Benzamide) 4-OCH₃, N-(hydrazinecarbothioyl-2-methylbenzoyl) Plant growth inhibition (cellulose synthesis)
Key Structural Differences:
  • Substituent Position and Type: The target compound lacks halogen atoms (e.g., Cl in 16673-34-0) and nitro groups (e.g., NO₂ in 4MNB), which are critical for activity in some analogues. Its sulfamoyl group is directly linked via a methylene bridge, unlike ethyl or amino linkages in others .
Table 2: Functional Comparison
Compound Name Target/Mechanism Efficacy/IC₅₀/Potency Reference
4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide Not explicitly reported; inferred carbonic anhydrase or NLRP3 inhibition N/A (structural similarity suggests potential)
16673-34-0 NLRP3 inflammasome Highly effective in murine ischemia-reperfusion models
N-(3-methyl-1-oxo-1-((4-sulfamoylphenyl)amino)butan-2-yl)benzamide Carbonic anhydrase Potent inhibition (specific isoforms not detailed)
AS-4370 (Gastrokinetic agent) Serotonin 5-HT₄ receptor agonist Comparable to cisapride; no dopamine D₂ antagonism
ES20 Cellulose synthase in plants IC₅₀ in µM range (specific to plant growth)
Mechanistic Insights:
  • Enzyme Inhibition : Sulfamoyl groups are common in carbonic anhydrase inhibitors (e.g., acetazolamide analogues). The target compound’s sulfamoyl moiety may similarly interact with zinc-containing active sites .
  • Lack of Dopaminergic Activity : Unlike metoclopramide, AS-4370 and structurally related benzamides avoid dopamine D₂ receptor interactions, reducing side effects .

Biological Activity

4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a methoxy group and a sulfamoyl moiety, contributing to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 304.36 g/mol. The compound's structure facilitates various chemical reactions, enhancing its potential as a pharmacophore in drug design.

Property Value
Molecular FormulaC15H16N2O3SC_{15}H_{16}N_{2}O_{3}S
Molecular Weight304.36 g/mol
Functional GroupsMethoxy, Sulfamoyl

The biological activity of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit carbonic anhydrases, which play critical roles in various physiological processes and disease mechanisms. This inhibition can lead to therapeutic effects in conditions such as hypertension and glaucoma.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves the inhibition of folate synthesis pathways, crucial for bacterial growth .

Anticancer Properties

The anticancer potential of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide has been explored in several studies. It is believed to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated its effectiveness against different cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are essential for treating chronic inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, thus providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study evaluated the minimum inhibitory concentrations (MICs) of various sulfonamide derivatives against MRSA strains. The results indicated that 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide had an MIC of 3.91 μM, demonstrating potent antibacterial activity without cross-resistance to traditional antibiotics .
  • Anticancer Activity : In a study involving human cancer cell lines, the compound showed significant cytotoxicity with IC50 values ranging from 0.5 to 2 μM across different cell types. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .

Q & A

Basic Research Question

  • Antimicrobial Assays : Disk diffusion or MIC tests against S. aureus and E. coli .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2) .
  • QSAR Models : Correlate substituent effects (e.g., –CF3) with activity using Hammett constants .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

What strategies address poor solubility in aqueous buffers?

Basic Research Question

  • Co-Solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes .
  • pH Adjustment : Ionize sulfamoyl groups (pKa ~10) with mild bases (e.g., NaHCO3) .

How does crystal packing influence stability under varying storage conditions?

Advanced Research Question

  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds) .
  • Accelerated Stability Testing : Expose crystals to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

What protocols validate analytical methods for quantifying this compound in biological matrices?

Basic Research Question

  • HPLC-UV : Use C18 columns (mobile phase: acetonitrile/0.1% TFA) with LOD ≤0.1 µg/mL .
  • Calibration Curves : Ensure linearity (R² >0.99) across 0.5–50 µg/mL .

How are structure-activity relationships (SAR) studied for sulfamoylbenzamide derivatives?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., –OCH3 → –CF3) and test bioactivity .
  • Pharmacophore Mapping : Identify essential moieties (e.g., sulfamoyl for antibacterial activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
Reactant of Route 2
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4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

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